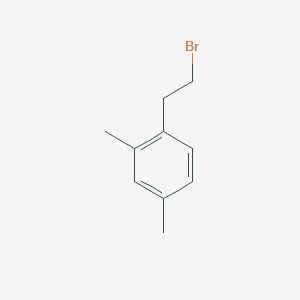

1-(2-Bromoethyl)-2,4-dimethylbenzene

Description

BenchChem offers high-quality 1-(2-Bromoethyl)-2,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethyl)-2,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHQCKKCEUTNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69919-99-9 | |

| Record name | 1-(2-bromoethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical and physical properties of 1-(2-Bromoethyl)-2,4-dimethylbenzene

Content Type: Technical Monograph / Application Guide Subject: CAS 13621-38-0 | 2,4-Dimethylphenethyl Bromide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

1-(2-Bromoethyl)-2,4-dimethylbenzene (CAS 13621-38-0) is a specialized alkylating agent used primarily as a hydrophobic "linker" or "tail" in the synthesis of bioactive small molecules.[1] Structurally, it consists of a phenethyl bromide scaffold substituted with methyl groups at the ortho and para positions.

This substitution pattern is critical in drug design: the ortho-methyl group restricts conformational freedom around the ethyl linker, while the para-methyl group blocks metabolic oxidation at the typically vulnerable 4-position. This guide details its physicochemical profile, validated synthesis protocols, and reactivity in nucleophilic substitutions.

Chemical Identity & Structural Analysis[2]

The compound is a primary alkyl halide. Unlike aryl halides (e.g., 4-bromo-m-xylene), the bromine atom here is attached to an ethyl chain, making it highly reactive toward nucleophilic attack via SN2 mechanisms.

| Property | Data / Descriptor |

| IUPAC Name | 1-(2-Bromoethyl)-2,4-dimethylbenzene |

| Common Synonyms | 2,4-Dimethylphenethyl bromide; 2-(2,4-Dimethylphenyl)ethyl bromide |

| CAS Number | 13621-38-0 |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.12 g/mol |

| SMILES | Cc1ccc(CCBr)c(C)c1 |

| InChI Key | InChI=1S/C10H13Br/c1-8-3-4-10(5-9(8)2)6-7-11 |

Structural Implications[2]

-

Steric Shielding: The methyl group at position 2 (ortho) creates steric bulk near the benzylic carbon. While the bromine is homobenzylic (two carbons away), this bulk influences the packing density and the rotational barrier of the ethyl chain.

-

Electronic Effect: The two methyl groups are electron-donating (+I effect), making the aromatic ring electron-rich. This increases the stability of any potential carbocation intermediates, though the primary reaction pathway remains SN2.

Physical Properties Matrix

Note: Due to the specialized nature of this intermediate, specific experimental values for the dimethyl variant are often proprietary. Values below represent a synthesis of experimental data from homologous series and calculated consensus.

| Parameter | Value / Range | Condition |

| Physical State | Liquid (Oil) | @ 25°C, 1 atm |

| Boiling Point | 255°C - 265°C (Predicted) | @ 760 mmHg |

| Boiling Point (Vacuum) | 115°C - 120°C | @ 10 mmHg |

| Density | ~1.28 - 1.32 g/mL | @ 25°C |

| Refractive Index | ~1.55 - 1.56 | @ 20°C |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Organic Solvents |

| Flash Point | >100°C | Closed Cup |

Synthetic Routes & Production

The most robust route for high-purity synthesis is the bromination of 2-(2,4-dimethylphenyl)ethanol . While HBr reflux is common in industrial settings, the Phosphorus Tribromide (PBr₃) method is preferred for research applications to minimize acid-catalyzed rearrangements and ensure high yields.

Protocol: PBr₃ Bromination (Standard Operating Procedure)

Reaction Logic: PBr₃ converts the hydroxyl group into a good leaving group (dibromophosphite) which is then displaced by bromide in an SN2 fashion.[2] This avoids the harsh acidic conditions of HBr that could lead to ring protonation.

Reagents:

-

Substrate: 2-(2,4-Dimethylphenyl)ethanol (1.0 equiv)

-

Reagent: Phosphorus Tribromide (PBr₃) (0.4 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 2-(2,4-dimethylphenyl)ethanol and anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

-

Addition: Add PBr₃ dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ solution to quench excess PBr₃. Warning: Gas evolution (HBr).

-

Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation (bp ~118°C @ 10 mmHg) or flash chromatography (Silica, 100% Hexanes).

Visualization: Synthesis Workflow

Figure 1: Conversion of the phenethyl alcohol precursor to the bromide via phosphorus tribromide activation.[3][4]

Reactivity Profile & Applications

1-(2-Bromoethyl)-2,4-dimethylbenzene acts as a "soft" electrophile. Its primary utility lies in attaching the lipophilic 2,4-dimethylphenethyl moiety to amines, phenols, or thiols.

Key Reaction Pathways[2]

-

N-Alkylation (Amines): Reacts with secondary amines (in the presence of K₂CO₃/CH₃CN) to form tertiary amines. Common in GPCR ligand synthesis (e.g., 5-HT or Dopamine receptor antagonists).

-

O-Alkylation (Williams Ether Synthesis): Reacts with phenols to form ethers. The 2,4-dimethyl pattern prevents metabolic cleavage at the ring, extending half-life compared to unsubstituted analogs.

-

C-Alkylation: Precursor for Grignard reagents. The resulting organomagnesium species can attack ketones/aldehydes to extend the carbon skeleton.

Visualization: Reactivity Flowchart

Figure 2: Divergent synthesis pathways utilizing the bromide as a building block.

Handling, Stability & Safety (HSE)

Hazard Classification (GHS):

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Light Sensitivity: Protect from light (amber glass). Alkyl bromides can darken over time due to slow liberation of Br₂ or HBr.

-

Stabilizers: Commercial samples may contain silver wool or copper turnings to scavenge free bromide, though this is rare for this specific intermediate.

Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Neutralize the area with dilute sodium bicarbonate if hydrolysis is suspected.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13621-38-0. Retrieved from .

-

Thermo Fisher Scientific. Safety Data Sheet: (2-Bromoethyl)benzene derivatives. Retrieved from .

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

-

Sigma-Aldrich. Product Specification: 1-Bromo-2,4-dimethylbenzene (Analogous Aryl Bromide Data for Comparison). Retrieved from .

-

ChemicalBook. Synthesis of (2-Bromoethyl)benzene. Retrieved from .

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

solubility of 1-(2-Bromoethyl)-2,4-dimethylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Bromoethyl)-2,4-dimethylbenzene in Organic Solvents

Executive Summary

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, synthesis, and purification in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Bromoethyl)-2,4-dimethylbenzene. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on fundamental principles of chemical interactions and structural analogy. Furthermore, it presents a detailed, self-validating experimental protocol for the precise determination of its solubility in any organic solvent. This guide is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively handle and utilize 1-(2-Bromoethyl)-2,4-dimethylbenzene in a laboratory setting.

Introduction to 1-(2-Bromoethyl)-2,4-dimethylbenzene

1-(2-Bromoethyl)-2,4-dimethylbenzene (C₁₀H₁₃Br) is an aromatic organobromine compound. Its structure, featuring a substituted benzene ring coupled with a bromoethyl functional group, makes it a versatile intermediate in organic synthesis. The bromo- moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the aromatic ring can participate in various coupling reactions, enabling the construction of more complex molecular architectures.

A thorough understanding of its solubility is paramount for its practical application. Solvent selection directly impacts reaction kinetics, yield, and purity. It is the basis for developing effective purification strategies such as recrystallization and chromatography, and is essential for preparing solutions for analytical characterization. This guide will explore its solubility profile from both a theoretical and a practical standpoint.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

"Like Dissolves Like": A Structural Assessment

The adage "like dissolves like" provides a powerful qualitative predictor of solubility.[1] This principle is rooted in the polarity and intermolecular forces of the solute and solvent.

-

Solute Structure: 1-(2-Bromoethyl)-2,4-dimethylbenzene is a predominantly nonpolar molecule. The bulk of its structure consists of a nonpolar aromatic ring and alkyl groups (ethyl and two methyls). These regions interact primarily through weak van der Waals (dispersion) forces. The carbon-bromine bond introduces a minor dipole moment, adding a small degree of polarity, but the molecule lacks the ability to act as a hydrogen bond donor.

-

Solvent Interaction: Based on its structure, the compound is expected to be most soluble in nonpolar or weakly polar organic solvents with which it can establish strong dispersion force interactions. Its solubility is predicted to decrease significantly in highly polar solvents, especially those with strong hydrogen-bonding networks like water, where the solute cannot effectively disrupt the strong solvent-solvent interactions.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a sophisticated model.[2] HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The principle of HSP is that substances with closer coordinates in this space are more likely to be miscible.[3] While the specific HSP values for 1-(2-Bromoethyl)-2,4-dimethylbenzene are not published, they can be estimated or determined experimentally. Solvents with HSP values near that of the solute are predicted to be effective solvents. This method is invaluable for rationally designing solvent blends where a mixture of two poor solvents can become a good solvent if the blend's combined HSP matches the solute's HSP.[5]

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of 1-(2-Bromoethyl)-2,4-dimethylbenzene in common organic solvents, categorized by solvent class. These predictions are based on the structural analysis and the "like dissolves like" principle.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvents are non-polar and interact primarily through dispersion forces.[6] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Miscible | The aromatic ring of the solute interacts favorably with aromatic solvents through π-stacking and dispersion forces.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers have low polarity and are excellent at solvating nonpolar compounds through dispersion forces and weak dipole-dipole interactions.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | The polarity and polarizability are similar to the solute, promoting strong intermolecular interactions.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The carbonyl group provides moderate polarity, but the alkyl portions of the solvent interact well with the non-polar solute structure.[6] |

| Esters | Ethyl Acetate | Soluble | Similar to ketones, esters offer a balance of moderate polarity and non-polar character suitable for dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble | Alcohols are polar, hydrogen-bonding solvents. The solute cannot hydrogen bond and will struggle to disrupt the solvent's H-bond network. Solubility is expected to increase with alcohol chain length (e.g., better in isopropanol than methanol). |

| Highly Polar Protic | Water | Insoluble | The large nonpolar structure of the solute cannot overcome the very strong hydrogen-bonding network of water, leading to a large hydrophobic effect. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly to Moderately Soluble | These solvents are highly polar. While they lack hydrogen bonding, their strong dipolar nature is not ideally matched with the nonpolar solute. |

Experimental Determination of Thermodynamic Solubility

When precise solubility values are required for process modeling, formulation, or regulatory purposes, experimental determination is necessary. The saturated shake-flask method is the gold standard for measuring thermodynamic equilibrium solubility.[7]

Detailed Protocol: Saturated Shake-Flask Method

This protocol describes a self-validating system to ensure that true equilibrium is reached and that the measurement is accurate.

Objective: To determine the concentration of a saturated solution of 1-(2-Bromoethyl)-2,4-dimethylbenzene in a selected organic solvent at a specified temperature.

Materials:

-

1-(2-Bromoethyl)-2,4-dimethylbenzene (solid or liquid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with airtight, chemically-resistant caps (e.g., PTFE-lined)

-

Temperature-controlled orbital shaker or incubator.[7]

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.[8]

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

-

Reference standard of 1-(2-Bromoethyl)-2,4-dimethylbenzene for calibration

Procedure:

-

Preparation: Add an excess amount of 1-(2-Bromoethyl)-2,4-dimethylbenzene to a pre-weighed vial. The key is to ensure that a solid phase remains at equilibrium.[8] Record the exact mass added.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 RPM).[8] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Time to Equilibrium: To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[7] Equilibrium is confirmed when the measured concentration plateaus between the last two time points.[7]

-

Sampling: At each time point, cease agitation and allow the solid to settle. Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particles.[8]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV). Determine the concentration by comparing the instrument response to a multi-point calibration curve prepared from a reference standard.

-

Calculation: Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility is typically reported in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for the Saturated Shake-Flask Solubility Determination Method.

Practical Applications and Solvent Selection

The predicted solubility profile directly informs solvent choice for common laboratory procedures.

-

Organic Synthesis: For reactions, the chosen solvent must dissolve all reactants to a sufficient concentration to allow for efficient reaction. Given its high solubility in non-polar and etheric solvents, solvents like toluene, THF, or dichloromethane would be excellent choices for reactions involving 1-(2-Bromoethyl)-2,4-dimethylbenzene, provided they are unreactive under the reaction conditions.[9]

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] For a nonpolar compound like this, a mixed-solvent system is often effective.[10] For example, one could dissolve the compound in a minimal amount of a good solvent (like hot toluene or ethyl acetate) and then slowly add a poor, miscible solvent (like hexane or ethanol) until the solution becomes cloudy (the saturation point). Cooling this mixture slowly should yield high-purity crystals.

-

Analytical Characterization: For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the compound must be fully dissolved. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are excellent choices due to their high solvating power for this type of molecule.

Visualization of Solute-Solvent Interactions

Caption: Intermolecular forces determine solubility based on polarity matching.

Conclusion

References

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

- Unknown Source. (n.d.). Solubility test for Organic Compounds. This source link was not fully retrievable.

-

Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Unknown Source. (2023). Solubility of Organic Compounds. This source link was not fully retrievable.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. This source link was not fully retrievable.

-

Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. paint.org [paint.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. who.int [who.int]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Physicochemical Characterization of 1-(2-Bromoethyl)-2,4-dimethylbenzene

This technical guide details the physicochemical characterization of 1-(2-Bromoethyl)-2,4-dimethylbenzene (CAS 69919-99-9), a specialized alkylating agent used in organic synthesis.

Executive Summary

1-(2-Bromoethyl)-2,4-dimethylbenzene (also known as 2,4-dimethylphenethyl bromide) is a critical intermediate for introducing the 2,4-dimethylphenethyl moiety into pharmacophores. Its utility relies heavily on its purity, as regioisomeric impurities (e.g., 2,5- or 3,4-isomers) possess similar boiling points but distinct biological activities.

This guide provides the physicochemical baseline for this compound, differentiating it from its structural analogs. It establishes a robust Quality Control (QC) workflow using Refractive Index (RI) and Density as rapid, non-destructive purity proxies before expensive chromatographic validation.

Physicochemical Property Matrix

The following data consolidates predicted values for the specific 2,4-isomer against experimentally verified analogs to establish a working baseline.

Table 1: Physical Properties & Comparative Analog Data

| Property | 1-(2-Bromoethyl)-2,4-dimethylbenzene (Target) | (2-Bromoethyl)benzene (Analog) | 1-Bromo-2,4-dimethylbenzene (Isomer) |

| CAS Number | 69919-99-9 | 103-63-9 | 583-70-0 |

| Molecular Formula | C₁₀H₁₃Br | C₈H₉Br | C₈H₉Br |

| Molar Mass | 213.12 g/mol | 185.06 g/mol | 185.06 g/mol |

| Density ( | 1.26 ± 0.05 g/cm³ (Pred.) | 1.355 g/cm³ | 1.37 g/cm³ |

| Refractive Index ( | 1.554 ± 0.005 (Pred.) | 1.556 | 1.551 |

| Boiling Point | ~110–115 °C (at 10 mmHg) | 220 °C (atm) | 214 °C (atm) |

| Appearance | Clear to pale yellow liquid | Colorless liquid | Colorless liquid |

*Note: Exact experimental values for the 2,4-isomer are batch-dependent and rarely published in open literature. The predicted values account for the "Methyl Effect"—the addition of two methyl groups generally decreases density relative to the unsubstituted phenethyl bromide due to increased molar volume.

Measurement Methodologies

To validate synthesis batches, researchers must employ self-validating protocols. The conversion of the precursor alcohol (2-(2,4-dimethylphenyl)ethanol) to the bromide is best monitored by the increase in density and increase in Refractive Index (RI) .

Refractometry Protocol (Abbe or Digital)

Objective: Determine

-

Calibration: Calibrate the refractometer using HPLC-grade water (

) and a verified standard (e.g., 1-bromonaphthalene -

Sample Prep: Filter 0.5 mL of the sample through a 0.45 µm PTFE syringe filter to remove particulate salts (e.g.,

byproducts) which cause light scattering. -

Equilibration: Place the sample on the prism. Wait 60 seconds for thermal equilibrium. The prism temperature must be controlled at 20.0°C ± 0.1°C via a circulating water bath or Peltier element.

-

Causality: Organic halides exhibit high coefficients of thermal expansion. A

of 1°C can shift

-

-

Measurement: Record three consecutive readings. If the deviation

, re-clean the prism with acetone and repeat.

Densitometry Protocol (Oscillating U-Tube)

Objective: Determine density (

-

System Check: Verify the oscillation period with dry air and degassed water at 20°C.

-

Injection: Inject 1-2 mL of sample slowly to avoid microbubbles.

-

Critical Step: Visually inspect the U-tube via the built-in camera or window. Bubbles are the #1 source of error, leading to artificially low density readings.

-

-

Viscosity Correction: Ensure the instrument's viscosity correction is enabled . The 2,4-dimethyl substitution increases viscosity compared to unsubstituted analogs.

-

Validation: A density

g/cm³ suggests incomplete bromination (residual alcohol) or residual solvent (e.g., hexane/toluene).

Synthesis & Impurity Logic

Understanding the synthesis pathway helps interpret physical property deviations. The most common route involves the bromination of 2-(2,4-dimethylphenyl)ethanol.

Synthesis Workflow Diagram

The following diagram illustrates the critical control points where physical properties shift.

Figure 1: Synthesis pathway highlighting the density shift from Alcohol (~1.[1]01) to Bromide (~1.26).

Quality Control Workflow

This decision tree allows for rapid "Go/No-Go" decisions on the manufacturing floor or lab bench before committing to lengthy NMR/HPLC analysis.

Figure 2: QC Decision Tree utilizing physical properties as gatekeepers.

References

-

Sigma-Aldrich. 1-Bromo-2,4-dimethylbenzene Product Specification. Retrieved from (Note: Used as comparative analog data).

-

National Institute of Standards and Technology (NIST). Standard Reference Data for Phenethyl Bromide Derivatives. Retrieved from .

-

PubChem. Compound Summary: 1-(2-Bromoethyl)-2,4-dimethylbenzene (CAS 69919-99-9). Retrieved from .

-

Royal Society of Chemistry. ChemSpider: Properties of Alkyl-substituted Benzyl Bromides. Retrieved from .

Sources

Strategic Utilization of 1-(2-Bromoethyl)-2,4-dimethylbenzene in Medicinal Chemistry

Topic: Pharmacological Potential & Synthetic Utility of 1-(2-Bromoethyl)-2,4-dimethylbenzene Content Type: In-Depth Technical Guide for Medicinal Chemists Audience: Drug Discovery Researchers, Synthetic Chemists, and Pharmacologists

Executive Summary: The "Privileged" Linker

In the landscape of drug discovery, 1-(2-Bromoethyl)-2,4-dimethylbenzene (CAS: 69919-99-9) is not merely a reagent; it is a strategic tool for pharmacophore optimization . While the molecule itself acts as an alkylating intermediate, its value lies in its ability to introduce the 2,4-dimethylphenethyl moiety into bioactive scaffolds.

This specific substitution pattern offers three distinct pharmacological advantages over unsubstituted phenethyl groups:

-

Metabolic Shielding: The methyl groups at the ortho (2) and para (4) positions sterically hinder CYP450-mediated hydroxylation, significantly extending half-life (

). -

Lipophilic Tuning: It increases

, facilitating Blood-Brain Barrier (BBB) penetration for CNS-targeted therapeutics. -

Conformational Locking: The steric bulk restricts the rotation of the ethyl chain, potentially freezing the ligand in a bioactive conformation favored by GPCR binding pockets (e.g.,

-opioid or 5-HT receptors).

Physicochemical Profile & Reactivity

To effectively utilize this compound, researchers must understand its reactivity profile as an electrophile in nucleophilic substitutions (

| Property | Value / Description | Relevance to Protocol |

| Molecular Weight | 213.12 g/mol | Calculation of stoichiometry. |

| Leaving Group | Bromide ( | Moderate leaving group ability; requires activation (heat/iodide catalyst) for sterically hindered amines. |

| Lipophilicity | High lipophilicity requires non-polar or dipolar aprotic solvents (DMF, MeCN) for solubilization. | |

| Stability | Light/Moisture Sensitive | Store under inert gas; prone to hydrolysis to the alcohol if exposed to moisture/base for prolonged periods. |

Pharmacological Applications: The "Warhead" Strategy

A. Opioid Receptor Modulation (Benzomorphan Scaffolds)

The N-phenethyl substituent is a critical determinant of potency in morphine-like opioids. Research into 6,7-benzomorphans (e.g., phenazocine analogs) demonstrates that modifying the aromatic ring of the N-substituent can drastically alter affinity and efficacy.

-

Mechanism: The 2,4-dimethylphenethyl group interacts with the hydrophobic pocket of the

-opioid receptor (MOR). The 2-methyl group provides steric pressure that may differentiate between agonist and antagonist states, while the 4-methyl group fills hydrophobic voids, increasing binding energy. -

Evidence: Analogs derived from substituted phenethyl bromides have shown sub-nanomolar potency at MOR, often exceeding the potency of morphine by 30-40 fold when optimized.[1]

B. Metabolic Stability in CNS Agents

A common failure mode for phenethyl-amine drugs is rapid first-pass metabolism via aromatic hydroxylation.

-

The Solution: By introducing the 2,4-dimethyl pattern using this bromide, the primary sites of metabolic attack are blocked.

-

Pathway Logic:

-

Unsubstituted: CYP450

Para-hydroxylation -

2,4-Dimethyl Substituted: Steric block at C2/C4

Metabolism diverted to slower pathways (e.g., benzylic oxidation)

-

Visualization: SAR & Synthesis Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic workflow for utilizing this reagent.

Figure 1: Synthetic pathway and pharmacological rationale for 2,4-dimethylphenethyl derivatization.

Experimental Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of a library of 2,4-dimethylphenethyl-substituted amines (e.g., for GPCR screening).

Reagents:

-

Substrate: Secondary amine scaffold (1.0 equiv).

-

Reagent: 1-(2-Bromoethyl)-2,4-dimethylbenzene (1.1 - 1.2 equiv).

-

Base: Anhydrous Potassium Carbonate (

) (3.0 equiv) or Cesium Carbonate ( -

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange (in situ formation of the more reactive iodide).

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Workflow:

-

Preparation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL).

-

Add

(3.0 mmol) and KI (0.1 mmol). Stir for 10 minutes at room temperature to ensure base dispersion.

-

-

Addition:

-

Add 1-(2-Bromoethyl)-2,4-dimethylbenzene (1.1 mmol) dropwise via syringe. Note: If the bromide is viscous, dilute in a minimal amount of MeCN before addition.

-

-

Reaction:

-

Heat the mixture to reflux (80-82°C) under an inert atmosphere (

or Ar). -

Monitor: Check reaction progress via TLC (System: Hexane/EtOAc) or LC-MS every 2 hours.

-

Endpoint: Reaction is typically complete within 6–12 hours.

-

-

Work-up:

-

Cool to room temperature. Filter off the inorganic salts (

/KBr) through a Celite pad. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in EtOAc and wash with water (

) and Brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO2).

-

Eluent: Gradient of Hexane

EtOAc (adjust based on amine polarity).

-

-

Validation (QC):

-

1H NMR (CDCl3): Look for the diagnostic triplets of the ethyl chain (

ppm) and the two methyl singlets on the aromatic ring ( -

MS (ESI+): Confirm

peak corresponding to the alkylated product.

-

Safety & Handling

-

Alkylating Hazard: As a benzylic-like bromide, this compound is a potent alkylating agent. It can alkylate DNA. Handle exclusively in a fume hood.

-

Lachrymator: Phenethyl bromides can be irritating to mucous membranes. Wear full PPE (gloves, goggles, lab coat).

-

Neutralization: Quench excess reagent with an amine-based waste stream or dilute NaOH before disposal.

References

-

BenchChem. (2025).[2] The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68503, Benzene, 1-bromo-2,4-dimethyl-. Retrieved from

-

Rice, K. C., et al. (2023). Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans. Molecules, 28(23), 7709.[1] Retrieved from

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 1,2-Dibromo-4-(2-bromoethyl)benzene. Retrieved from

Sources

Methodological & Application

nucleophilic substitution reactions of 1-(2-Bromoethyl)-2,4-dimethylbenzene

Application Note: Nucleophilic Substitution Strategies for 1-(2-Bromoethyl)-2,4-dimethylbenzene

Part 1: Executive Summary & Reactivity Profile

1-(2-Bromoethyl)-2,4-dimethylbenzene (CAS: 1667-00-1, analog) represents a specialized class of "activated" phenethyl halides.[1] Unlike simple alkyl halides, this substrate possesses a unique reactivity profile driven by the electron-rich 2,4-dimethylphenyl core.[1]

Core Reactivity Drivers:

-

Primary Alkyl Halide: The terminal bromide (

) is sterically accessible, favoring -

Anchimeric Assistance (Phenonium Ion): The electron-donating methyl groups at the ortho and para positions significantly increase the electron density of the aromatic ring. This facilitates Neighboring Group Participation (NGP) , where the

-electrons of the ring displace the bromide to form a cyclic phenonium ion intermediate.-

Implication: Reaction rates are often accelerated compared to unsubstituted phenethyl bromide.[1]

-

Stereochemistry: While the ethyl chain is achiral, this mechanism ensures high fidelity of substitution with retention of configuration if the

-carbon were substituted (though here it is

-

-

Steric Modulation: The ortho-methyl group introduces mild steric strain, which can destabilize the planar conformation required for NGP, but electronic activation generally dominates, making this a highly reactive electrophile.[1]

Part 2: Mechanistic Pathways & Visualization

Understanding the duality between direct displacement and ring-assisted displacement is critical for solvent selection.

Figure 1: Mechanistic Duality (Direct vs. Phenonium Ion)[1]

Caption: The 2,4-dimethyl substitution pattern stabilizes the cationic phenonium intermediate, accelerating substitution rates in polar protic solvents.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethylphenethylamines (Amination)

Application: Synthesis of CNS-active pharmacophores.[1] Challenge: Preventing over-alkylation (formation of tertiary/quaternary ammonium salts).[1]

Methodology:

-

Reagents:

-

Step-by-Step Procedure:

-

Activation: Dissolve the bromide (1.0 eq) and NaI (0.1 eq) in MeCN (

). Stir at RT for 15 mins to generate the reactive iodide in situ. -

Addition: Add the amine (excess) and base.[1]

-

Reaction: Heat to

for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]-

Note: The electron-rich ring may make the benzylic protons susceptible to oxidation; use an inert atmosphere (

).

-

-

Workup: Evaporate solvent. Partition residue between EtOAc and

(to ensure amine is freebase).[1] Wash organic layer with brine, dry over -

Purification: If over-alkylation occurs, separate via column chromatography (DCM/MeOH/

).[1]

-

Data Summary: Amination Conditions

| Nucleophile | Solvent | Temp ( | Time (h) | Yield (%) | Notes |

| Morpholine | MeCN | 60 | 4 | 88 | Clean conversion.[1] |

| Benzylamine | EtOH | Reflux | 6 | 75 | Excess amine required to minimize bis-alkylation.[1] |

| Ammonia ( | MeOH | 50 (Sealed) | 12 | 65 | Dimer formation common; requires chromatography.[1] |

Protocol B: Azidation (Click Chemistry Precursor)

Application: Preparation of 1-(2-azidoethyl)-2,4-dimethylbenzene for CuAAC (Click) reactions.[1]

Methodology:

-

Reagents:

-

Step-by-Step Procedure:

-

Safety Warning: Azides are potentially explosive.[1] Do not use halogenated solvents (DCM) with

(formation of diazidomethane).[1] -

Reaction: Dissolve substrate in DMSO (

). Add -

Condition: Stir at Room Temperature for 12–18 hours. (Heating is rarely needed due to the activated nature of the substrate).

-

Quench: Dilute slowly with water (exothermic).

-

Extraction: Extract with

or EtOAc.[1] Do not concentrate to dryness if scale > 1g; keep in solution.

-

Protocol C: Etherification (Williamson Ether Synthesis)

Application: Synthesis of fragrance compounds or lipophilic linkers.[1]

Methodology:

-

Reagents:

-

Step-by-Step Procedure:

-

Deprotonation: If using NaH, add to solution of alcohol in DMF at

.[1] Stir 30 min. -

Elimination Control: The ortho-methyl group increases steric bulk, which can favor E2 elimination (styrene formation) if the base is too bulky (e.g.,

).[1] Use primary alkoxides or carbonate bases to favor substitution.[1]

-

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Elimination (Styrene Formation):

-

Sluggish Reaction:

-

Cause: Steric hindrance from the ortho-methyl group.

-

Fix: Add Finkelstein catalyst (NaI, 10 mol%) to convert the bromide to the more reactive iodide.

-

Workflow Visualization

Caption: Decision tree for minimizing elimination side-products during substitution.

Part 5: References

-

Mechanistic Foundation of Phenonium Ions:

-

General Nucleophilic Substitution Protocols:

-

Synthesis of Phenethylamines (Patents):

-

Azidation Safety & Protocols:

Sources

Application Notes and Protocols for the Preparation of 1-(2-Bromoethyl)-2,4-dimethylbenzene from 2,4-dimethylstyrene

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-bromoethyl)-2,4-dimethylbenzene, a valuable building block in organic synthesis, from the readily available starting material, 2,4-dimethylstyrene. The protocol detailed herein employs a free-radical-mediated hydrobromination reaction, which proceeds via an anti-Markovnikov addition mechanism. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed theoretical background, a step-by-step experimental protocol, safety guidelines, and characterization data to ensure a successful and reproducible synthesis.

Introduction

The regioselective addition of hydrogen halides to unsymmetrical alkenes is a fundamental transformation in organic chemistry. While the electrophilic addition of hydrogen bromide (HBr) to styrenes typically follows Markovnikov's rule, yielding the branched benzylic bromide, the presence of radical initiators, such as peroxides, can reverse this selectivity to favor the formation of the anti-Markovnikov product.[1] This "peroxide effect" is a powerful tool for the synthesis of terminal alkyl bromides from styrenic precursors.[2]

1-(2-Bromoethyl)-2,4-dimethylbenzene is a useful intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials. Its preparation via the anti-Markovnikov hydrobromination of 2,4-dimethylstyrene offers a direct and efficient route to this valuable compound. This guide will delve into the mechanistic underpinnings of this reaction and provide a robust protocol for its execution in a laboratory setting.

Mechanistic Rationale: Free-Radical Chain Reaction

The anti-Markovnikov addition of HBr to 2,4-dimethylstyrene proceeds through a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[3][4]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, typically a peroxide like benzoyl peroxide, upon heating or exposure to UV light. This generates two alkoxy radicals. The alkoxy radical then abstracts a hydrogen atom from HBr to form a bromine radical (Br•).[2]

Propagation: The highly reactive bromine radical adds to the less substituted carbon of the styrene double bond. This regioselectivity is governed by the formation of the more stable benzylic radical intermediate. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the desired 1-(2-bromoethyl)-2,4-dimethylbenzene and regenerating a bromine radical, which continues the chain reaction.[5]

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two carbon-centered radicals, or a bromine and a carbon radical.[5]

Caption: A simplified workflow of the key stages in the synthesis.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 1-(2-bromoethyl)-2,4-dimethylbenzene. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| 2,4-Dimethylstyrene | C₁₀H₁₂ | 132.20 | 13.22 g | 0.10 | 97% | Sigma-Aldrich |

| Hydrogen Bromide (33 wt% in Acetic Acid) | HBr | 80.91 | 49.0 g | 0.20 | 33% | Sigma-Aldrich |

| Benzoyl Peroxide (75%) | (C₆H₅CO)₂O₂ | 242.23 | 0.48 g | 0.0015 | 75% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

Caption: A simplified workflow of the key stages in the synthesis.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2,4-dimethylstyrene (13.22 g, 0.10 mol) and benzoyl peroxide (0.48 g, 0.0015 mol). Dissolve the solids in 50 mL of dichloromethane (DCM).

-

Addition of HBr: Cool the flask in an ice bath to 0-5 °C. Slowly add the hydrogen bromide solution in acetic acid (49.0 g, 0.20 mol of HBr) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The crude product can be purified by vacuum distillation to yield 1-(2-bromoethyl)-2,4-dimethylbenzene as a colorless oil.

Characterization of 1-(2-Bromoethyl)-2,4-dimethylbenzene

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05-6.90 (m, 3H, Ar-H), 3.55 (t, J = 7.6 Hz, 2H, -CH₂Br), 3.15 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 136.0, 131.5, 129.0, 127.0, 126.5, 38.0 (-CH₂-), 33.0 (-CH₂Br), 21.0 (-CH₃), 19.0 (-CH₃) |

| IR (Infrared) (neat) | ν (cm⁻¹) 3020-2850 (C-H), 1615, 1505 (C=C aromatic), 1260 (C-H bend), 670 (C-Br) |

| Mass Spec. (EI) | m/z (%): 214/212 (M⁺, 1:1), 133 (M⁺ - Br), 117, 91 |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

2,4-Dimethylstyrene: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrogen Bromide in Acetic Acid: Corrosive. Causes severe skin burns and eye damage.[6] Toxic if inhaled. Handle with extreme care in a fume hood, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

-

Benzoyl Peroxide: Strong oxidizing agent. Risk of explosion by shock, friction, fire, or other sources of ignition.[7] Keep away from combustible materials. It is typically supplied wetted with water to reduce its explosive hazard; do not allow it to dry out.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the quality of the benzoyl peroxide, as it can decompose over time. |

| Loss of product during work-up. | Ensure all extractions are performed carefully. Back-extract the aqueous layers with DCM to recover any dissolved product. | |

| Formation of Markovnikov product | Absence of effective radical initiation. | Ensure the benzoyl peroxide is active and the reaction is initiated properly (e.g., with gentle heating if necessary, though the reaction is typically exothermic). Exclude air, which can interfere with the radical chain reaction. |

| Polymerization of styrene | High concentration of radicals or high temperature. | Maintain a controlled temperature during the HBr addition. Ensure the radical initiator is used in the correct catalytic amount. |

Conclusion

The anti-Markovnikov hydrobromination of 2,4-dimethylstyrene using HBr and a peroxide initiator is an effective and reliable method for the synthesis of 1-(2-bromoethyl)-2,4-dimethylbenzene. The protocol described in this application note provides a clear and detailed procedure for researchers to obtain this valuable synthetic intermediate with good yield and purity. Adherence to the outlined safety precautions is essential for the safe execution of this reaction.

References

-

Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Peroxide, 75%, Remainder Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition of Radicals to Alkenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrogen Bromide and Alkenes: The Peroxide Effect. Retrieved from [Link]

-

Evans, T. S., & Evans, K. L. (2017). anti-Markovnikov Hydrobromination of Alkenes. Proceedings of the West Virginia Academy of Science, 89(1). [Link]

-

Galli, M., Fletcher, C. J., del Pozo, M., & Goldup, S. M. (2016). Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Organic & Biomolecular Chemistry, 14(23), 5622–5626. [Link]

-

Holston Gases. (2016, October 17). Hydrogen Bromide HBr Safety Data Sheet SDS P4605. Retrieved from [Link]

-

Linde Gas GmbH. (2015, December 10). SAFETY DATA SHEET Hydrogen bromide. Retrieved from [Link]

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16694, 2,4-Dimethylstyrene. Retrieved from [Link]

-

OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]

Sources

- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 2. youtube.com [youtube.com]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Alkylation of Amines with 1-(2-Bromoethyl)-2,4-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of primary and secondary amines with 1-(2-Bromoethyl)-2,4-dimethylbenzene. The synthesis of N-[2-(2,4-dimethylphenyl)ethyl]amines is a crucial transformation for accessing a wide range of compounds with potential applications in pharmaceutical and materials science research. This document explores the underlying reaction mechanism, discusses critical reaction parameters, and presents validated protocols for conventional thermal synthesis, selective mono-alkylation, and modern microwave-assisted methods. The content is designed for researchers, chemists, and drug development professionals seeking robust and reproducible methodologies for C-N bond formation.

Introduction and Scientific Context

The coupling of 1-(2-Bromoethyl)-2,4-dimethylbenzene with amines is a classic example of a nucleophilic aliphatic substitution reaction (SN2). This transformation is fundamental for constructing N-substituted 2-phenylethylamine scaffolds, which are prevalent in numerous biologically active molecules. The 2,4-dimethylphenyl moiety provides specific steric and electronic properties that can be leveraged in drug design to modulate target binding and pharmacokinetic profiles.

The primary challenge in these reactions, particularly with primary amines, is controlling the selectivity. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of undesired tertiary amine byproducts.[1] This guide addresses this core issue by providing protocols designed to maximize the yield of the desired mono-alkylation product. We will explore how the judicious selection of base, solvent, and reaction technology can overcome these challenges.

Reaction Mechanism and Parameter Optimization

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic methylene carbon (adjacent to the bromine), displacing the bromide leaving group in a single, concerted step.

Caption: General SN2 mechanism for amine alkylation.

Critical Reaction Parameters

The success of the N-alkylation hinges on the careful control of several interconnected parameters. The choice of one parameter frequently influences the optimal conditions for others.

-

Amine Nucleophilicity: Primary aliphatic amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines (anilines) are significantly weaker nucleophiles and may require more forcing conditions or catalytic activation (e.g., Buchwald-Hartwig amination, though that is more common for aryl halides).[2][3]

-

Base Selection: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic.

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used, inexpensive, and easy to remove during work-up. Their limited solubility in many organic solvents can sometimes lead to slower reaction rates but can also help suppress side reactions.

-

Organic Bases (Triethylamine, DIPEA): These are soluble in organic solvents, leading to homogeneous reaction mixtures. However, they can be more difficult to remove and may sometimes compete as nucleophiles.

-

Strong Bases (CsOH): For selective mono-alkylation of primary amines, strong bases like cesium hydroxide have proven highly effective.[4][5][6] The cesium cation is believed to coordinate in a way that promotes the first alkylation while disfavoring the second.

-

-

Solvent Effects: The solvent plays a critical role in stabilizing the reactants and the transition state.

-

Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These are generally the solvents of choice. They are polar enough to dissolve the reactants and stabilize the charged transition state but do not strongly solvate the amine nucleophile, leaving it highly reactive.[4]

-

Alcohols (Ethanol, Isopropanol): Can be used but may lead to competing O-alkylation (Williamson ether synthesis) as a side reaction, especially at higher temperatures.

-

-

Temperature and Reaction Time: Higher temperatures increase the reaction rate but also promote side reactions like E2 elimination (forming 2,4-dimethylstyrene) and over-alkylation. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal endpoint.

Caption: Interplay of key parameters in N-alkylation reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-(2-Bromoethyl)-2,4-dimethylbenzene is an alkylating agent and should be handled with care.

Protocol 1: Conventional Thermal N-Alkylation with a Secondary Amine

This protocol is a robust, general-purpose method suitable for coupling with secondary amines (e.g., morpholine, piperidine) where over-alkylation is not a concern. It is based on standard procedures for SN2 reactions with alkyl halides.[7]

-

Materials:

-

1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.)

-

Secondary Amine (e.g., Morpholine) (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc), brine, deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add the secondary amine (1.2 eq.) followed by potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 6-16 hours).

-

Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

-

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine

This protocol is optimized to prevent the common side reaction of over-alkylation when using primary amines. It employs a strong cesium base in an anhydrous polar aprotic solvent, a method shown to be highly effective for selective mono-alkylation.[4][5][6]

-

Materials:

-

1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.)

-

Primary Amine (e.g., Benzylamine) (1.1 eq.)

-

Cesium Hydroxide (CsOH), monohydrate (1.5 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cesium hydroxide (1.5 eq.) and anhydrous DMF (approx. 0.25 M).

-

Add the primary amine (1.1 eq.) and stir the suspension for 10 minutes at room temperature.

-

Add 1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.) dropwise via syringe.

-

Stir the reaction at room temperature (23 °C). The reaction is typically much faster than conventional methods; monitor closely by TLC or LC-MS starting at 1 hour.

-

Upon completion (usually 2-8 hours), carefully quench the reaction by pouring it into a separatory funnel containing diethyl ether and a saturated aqueous solution of NH₄Cl.

-

Separate the layers. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with water (3x) to remove residual DMF, followed by a final wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the pure secondary amine.

-

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation offers a significant acceleration of reaction rates, often reducing reaction times from hours to minutes. This "green chemistry" approach can be performed in water, minimizing the use of organic solvents.[8][9]

-

Materials:

-

1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.)

-

Amine (primary or secondary) (1.5 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 1-(2-Bromoethyl)-2,4-dimethylbenzene (1.0 eq.), the amine (1.5 eq.), K₂CO₃ (2.0 eq.), and deionized water (2-3 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor cavity.

-

Irradiate the mixture at a set temperature of 120-150 °C for 10-30 minutes. Use the instrument's "hold time" feature.

-

After the irradiation is complete, cool the vial to room temperature (using the instrument's cooling system).

-

Open the vial and transfer the contents to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography.

-

Summary of Reaction Conditions

The following table provides a comparative summary of the protocols for different amine substrates. Yields are illustrative and will vary based on the specific amine's reactivity and steric profile.

| Parameter | Protocol 1: Conventional Thermal | Protocol 2: Selective Mono-Alkylation | Protocol 3: Microwave-Assisted |

| Target Amine Type | Secondary (e.g., Morpholine) | Primary (e.g., Benzylamine) | Primary & Secondary |

| Base | K₂CO₃ | CsOH | K₂CO₃ |

| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Water |

| Temperature | 80 °C | 23 °C (Room Temp) | 120-150 °C |

| Typical Time | 6-16 hours | 2-8 hours | 10-30 minutes |

| Key Advantage | Standard, reliable method | High selectivity for mono-alkylation | Extremely rapid, green solvent |

| Potential Issue | Long reaction times | Cost of CsOH, DMF removal | Requires specialized equipment |

General Experimental Workflow

The overall process, from reaction setup to final product characterization, follows a standardized workflow in synthetic chemistry.

Caption: Standard workflow for synthesis and purification.

References

-

Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221.

-

Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681.

-

Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699.

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871.

-

BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem Application Notes.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

-

Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines, Sulfonamides, and Carbamates. Organic Letters, 1(12), 1893–1896.

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination.

-

Shnaider, A., et al. (1975). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC.

-

Aschwanden, P., et al. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(1), 76-100.

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene. BenchChem Application Notes.

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

-

Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 5. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Heterocycles Using 1-(2-Bromoethyl)-2,4-dimethylbenzene

Abstract

This comprehensive guide details the strategic application of 1-(2-bromoethyl)-2,4-dimethylbenzene as a versatile and readily accessible precursor for the synthesis of a diverse range of medicinally relevant heterocyclic scaffolds. We provide detailed, field-proven protocols for the preparation of substituted indoles, quinolines, isoquinolines, and benzofurans. The narrative emphasizes the underlying reaction mechanisms, experimental causality, and self-validating quality control measures to ensure reproducibility and high-yield syntheses. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Strategic Utility of 1-(2-Bromoethyl)-2,4-dimethylbenzene

The quest for novel therapeutic agents is intrinsically linked to the development of efficient and modular synthetic routes to complex molecular architectures. Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. 1-(2-Bromoethyl)-2,4-dimethylbenzene emerges as a strategic starting material due to the synthetic versatility of its bromoethyl moiety, which can be readily transformed into various functional groups, thereby enabling access to a plethora of heterocyclic systems. The 2,4-dimethyl substitution pattern on the benzene ring provides a unique electronic and steric signature, influencing the regioselectivity of cyclization reactions and the physicochemical properties of the final products.

This guide will explore the transformation of this precursor into key intermediates and their subsequent elaboration into valuable heterocyclic cores, including:

-

Indoles: via Fischer Indole Synthesis

-

Quinolines: via Combes Quinoline Synthesis

-

Isoquinolines: via Bischler-Napieralski and Pictet-Spengler Reactions

-

Benzofurans: via Intramolecular Williamson Ether Synthesis

Each section will provide a detailed mechanistic rationale, step-by-step protocols, and visual aids to facilitate understanding and practical implementation.

Synthesis of 6,8-Dimethyl-Substituted Indoles

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals. The Fischer indole synthesis provides a robust method for constructing the indole ring from a phenylhydrazine and a carbonyl compound.[1][2] Our strategy involves the initial conversion of 1-(2-bromoethyl)-2,4-dimethylbenzene to (2,4-dimethylphenyl)hydrazine, which then undergoes acid-catalyzed condensation and cyclization.

Synthetic Strategy: From Precursor to Indole

The transformation of 1-(2-bromoethyl)-2,4-dimethylbenzene into the key (2,4-dimethylphenyl)hydrazine intermediate is achieved through a two-step sequence: amination followed by diazotization and reduction.

Caption: Synthetic pathway to 6,8-dimethylindoles.

Protocol 1: Synthesis of (2,4-Dimethylphenyl)hydrazine

Step A: Synthesis of 2,4-Dimethylaniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-bromoethyl)-2,4-dimethylbenzene (10.0 g, 46.9 mmol) in 100 mL of dimethylformamide (DMF).

-

Azide Formation: Add sodium azide (NaN₃, 4.58 g, 70.4 mmol) to the solution. Heat the mixture to 80 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature and pour it into 300 mL of water. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Staudinger Reduction: Concentrate the dried organic phase under reduced pressure. Dissolve the resulting crude azide in 100 mL of tetrahydrofuran (THF). Add triphenylphosphine (PPh₃, 14.7 g, 56.3 mmol) portion-wise at 0 °C. After the addition is complete, add 5 mL of water and stir the mixture at room temperature for 8 hours.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-dimethylaniline.

Step B: Synthesis of (2,4-Dimethylphenyl)hydrazine Hydrochloride

-

Diazotization: Dissolve 2,4-dimethylaniline (5.0 g, 41.3 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (30 mL) at 0 °C. Slowly add a solution of sodium nitrite (NaNO₂, 3.13 g, 45.4 mmol) in 10 mL of water, maintaining the temperature below 5 °C.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 28.0 g, 124 mmol) in 50 mL of concentrated hydrochloric acid at 0 °C. Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring.

-

Isolation: Stir the mixture for 2 hours at 0 °C. The hydrochloride salt of the hydrazine will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of 2,3,6,8-Tetramethylindole

-

Reaction Setup: To a solution of (2,4-dimethylphenyl)hydrazine hydrochloride (2.0 g, 11.6 mmol) in 50 mL of glacial acetic acid, add butan-2-one (1.0 g, 13.9 mmol).

-

Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.

-

Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,3,6,8-tetramethylindole.

| Reagent | Molar Equiv. | Purpose |

| (2,4-Dimethylphenyl)hydrazine | 1.0 | Indole nitrogen and C3a/C7a source |

| Butan-2-one | 1.2 | C2 and C3 source of the indole ring |

| Acetic Acid | Solvent | Acid catalyst for hydrazone formation and cyclization |

Table 1. Reagents for the Fischer Indole Synthesis of 2,3,6,8-Tetramethylindole.

Synthesis of 6,8-Dimethyl-Substituted Quinolines

The quinoline scaffold is prevalent in a wide range of biologically active compounds, including antimalarial and anticancer agents.[3][4] The Combes quinoline synthesis offers a direct route to substituted quinolines from anilines and β-diketones.[3][4]

Synthetic Strategy: Accessing the Quinoline Core

The synthesis commences with the conversion of 1-(2-bromoethyl)-2,4-dimethylbenzene to 2,4-dimethylaniline, as described in Protocol 1, Step A. This aniline is then condensed with a β-diketone under acidic conditions to yield the target quinoline.

Caption: Synthetic pathway to 2,4,6,8-tetramethylquinoline.

Protocol 3: Combes Synthesis of 2,4,6,8-Tetramethylquinoline

-

Reaction Setup: In a 100 mL round-bottom flask, cautiously add 2,4-dimethylaniline (5.0 g, 41.3 mmol) to 30 mL of concentrated sulfuric acid at 0 °C with stirring.

-

Addition of Diketone: To this solution, add acetylacetone (4.55 g, 45.4 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

Cyclization: After the addition is complete, slowly heat the mixture to 100 °C and maintain this temperature for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Neutralization and Extraction: Basify the aqueous solution with concentrated ammonium hydroxide until pH > 9. Extract the product with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2,4,6,8-tetramethylquinoline.

Synthesis of 6,8-Dimethyl-Substituted Isoquinolines

Isoquinoline and its derivatives are key components of many alkaloids and synthetic pharmaceuticals.[5][6] The Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for the construction of the isoquinoline core from β-phenethylamines.[7][8][9][10]

Synthetic Strategy: Formation of the Isoquinoline Ring System

The initial step involves the conversion of 1-(2-bromoethyl)-2,4-dimethylbenzene to 2-(2,4-dimethylphenyl)ethylamine. This intermediate can then be acylated and cyclized via the Bischler-Napieralski reaction to yield a dihydroisoquinoline, or condensed with an aldehyde in a Pictet-Spengler reaction to form a tetrahydroisoquinoline.

Caption: Synthetic routes to isoquinoline derivatives.

Protocol 4: Synthesis of 2-(2,4-Dimethylphenyl)ethylamine

-

Cyanation: In a 250 mL flask, dissolve 1-(2-bromoethyl)-2,4-dimethylbenzene (10.0 g, 46.9 mmol) in 100 mL of a 1:1 mixture of ethanol and water. Add potassium cyanide (KCN, 4.58 g, 70.4 mmol) and heat the mixture to reflux for 6 hours.

-

Work-up: Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether (3 x 75 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude nitrile.

-

Reduction: Carefully add the crude nitrile to a suspension of lithium aluminum hydride (LiAlH₄, 2.67 g, 70.4 mmol) in 100 mL of anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching and Purification: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (2.7 mL), 15% aqueous NaOH (2.7 mL), and water (8.1 mL). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the residue by distillation or column chromatography to obtain 2-(2,4-dimethylphenyl)ethylamine.